molecular formula C10H11NO2S2 B13723881 N,N-Dimethylbenzothiophene-5-sulfonamide

N,N-Dimethylbenzothiophene-5-sulfonamide

Cat. No.: B13723881
M. Wt: 241.3 g/mol
InChI Key: ZKJWMFQLCLKDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylbenzothiophene-5-sulfonamide is a synthetic sulfonamide derivative of research interest, characterized by the presence of a benzothiophene ring system. The compound's molecular formula is C10H11NO2S2, with an average molecular mass of 241.33 g/mol . Sulfonamides represent a foundational class of synthetic compounds known for their broad spectrum of pharmacological activities, primarily due to their ability to inhibit key enzymes . The core sulfonamide functional group (-SO2NH-) enables this mechanism, often through mimicry of natural substrates . While the specific biological profile of this compound is a subject of ongoing investigation, sulfonamides, in general, are widely studied for their anti-carbonic anhydrase and anti-dihropteroate synthetase activities, which play roles in processes like diuresis, inflammation, and bacterial folate synthesis . Its structure, featuring a dimethylated sulfonamide nitrogen attached to a benzothiophene scaffold, suggests potential for application in medicinal chemistry and drug discovery research, particularly in the development of novel enzyme inhibitors. Researchers value this compound for exploring structure-activity relationships and as a building block in the synthesis of more complex molecules. This product is explicitly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all sulfonamide compounds with appropriate care, as some members of this class are known to cause allergic reactions and other adverse effects in clinical settings .

Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophene-5-sulfonamide

InChI

InChI=1S/C10H11NO2S2/c1-11(2)15(12,13)9-3-4-10-8(7-9)5-6-14-10/h3-7H,1-2H3

InChI Key

ZKJWMFQLCLKDGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways of N,n Dimethylbenzothiophene 5 Sulfonamide

Diverse Synthetic Routes and Strategies

The synthesis of N,N-Dimethylbenzothiophene-5-sulfonamide is not typically achieved through a single, direct reaction but rather through carefully planned sequences that construct or functionalize the benzothiophene (B83047) scaffold with precision. The primary challenge lies in the regioselective introduction of the sulfonamide group at the C-5 position of the benzene (B151609) ring portion of the molecule.

Multi-Step Synthesis Approaches and Intermediates

The most viable route to this compound involves a multi-step pathway that hinges on the formation of a key intermediate: benzo[b]thiophene-5-sulfonyl chloride . Given that direct sulfonation of benzo[b]thiophene favors substitution at the 2- and 3-positions, indirect methods are required. A strategic sequence is outlined below:

Nitration of Benzo[b]thiophene: The synthesis begins with the electrophilic nitration of benzo[b]thiophene. This reaction typically yields a mixture of isomers, but the 5-nitrobenzo[b]thiophene (B1338478) can be synthesized and isolated.

Reduction of the Nitro Group: The resulting 5-nitrobenzo[b]thiophene is then reduced to form 5-aminobenzo[b]thiophene . This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation.

Diazotization and Sandmeyer Reaction: The crucial step involves the conversion of the 5-amino group into a sulfonyl chloride. This is accomplished via a Sandmeyer-type reaction. The 5-aminobenzo[b]thiophene is first treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt. This unstable intermediate is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst to yield benzo[b]thiophene-5-sulfonyl chloride . nih.govacs.orgorganic-chemistry.orgnih.govacs.org

Amination with Dimethylamine (B145610): In the final step, the purified benzo[b]thiophene-5-sulfonyl chloride is reacted with dimethylamine ((CH₃)₂NH) in the presence of a base (like pyridine (B92270) or triethylamine) to displace the chloride and form the target compound, this compound.

This multi-step approach, while longer, provides a reliable method for overcoming the regioselectivity issues associated with direct sulfonation.

One-Pot and Cascade Reaction Methodologies

While a specific one-pot synthesis for this compound is not prominently documented, modern synthetic methodologies offer potential pathways. For instance, a one-pot Sandmeyer-type reaction has been developed for the synthesis of various sulfonamides from anilines. nih.govacs.org In this hypothetical adaptation, 5-aminobenzo[b]thiophene could be converted directly to the final sulfonamide without isolating the sulfonyl chloride intermediate.

Such a process would involve the in-situ formation of the diazonium salt from 5-aminobenzo[b]thiophene, followed by the copper-catalyzed reaction with an SO₂ surrogate (like DABSO). After the formation of the sulfonyl chloride in the reaction vessel, dimethylamine would be added directly to complete the synthesis in a single pot. acs.orgnih.gov Another innovative one-pot approach that could be conceptually applied is the decarboxylative halosulfonylation, which converts aromatic carboxylic acids into sulfonamides. nih.gov If benzo[b]thiophene-5-carboxylic acid were used as a precursor, it could potentially be converted to the target sulfonamide in a one-pot sequence involving conversion to the sulfonyl chloride followed by amination. nih.gov

Precursor Chemistry and Starting Material Utilization in Synthesis

The synthesis of the target compound relies on the availability of appropriately functionalized precursors. The primary starting material for the most logical multi-step route is benzo[b]thiophene . A variety of methods exist for its synthesis, including:

Electrophilic Cyclization: A common route involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov

Palladium-Catalyzed Reactions: Cross-coupling reactions catalyzed by palladium are also employed to construct the benzothiophene ring system.

Gewald and Fiesselmann Reactions: These named reactions provide routes to highly substituted thiophenes which can be precursors to benzothiophene derivatives. wikipedia.orgwikipedia.orgscispace.comtandfonline.comderpharmachemica.comresearchgate.netresearchgate.netresearchgate.net

For the final amination step, the key precursors are benzo[b]thiophene-5-sulfonyl chloride and dimethylamine . Dimethylamine is a readily available commercial reagent. The synthesis of the sulfonyl chloride intermediate, as detailed in section 2.1.1, is the most challenging aspect of the precursor chemistry.

An alternative strategy involves starting with a pre-functionalized benzene ring and constructing the thiophene (B33073) ring onto it. For example, a starting material like 4-bromo-thiophenol could undergo reaction with an appropriate two-carbon unit to form the thiophene ring, with the bromo-substituent already in the correct position for later conversion to the sulfonamide.

Optimization of Reaction Conditions and Yield Enhancement Protocols

StepReactionKey Parameters for OptimizationRepresentative Conditions & Yields
1 Nitration Reagent choice (e.g., HNO₃/H₂SO₄), temperature control to manage isomer distribution.Reaction with fuming nitric acid in acetic anhydride. Yields can vary based on reaction scale and purification.
2 Reduction Choice of reducing agent (e.g., SnCl₂ vs. catalytic hydrogenation), solvent, temperature, and reaction time.SnCl₂·2H₂O in ethanol (B145695) at reflux. High yields (often >90%) are achievable.
3 Sandmeyer Reaction Temperature control (must be kept low), rate of addition of sodium nitrite, choice of copper catalyst (CuCl vs. CuCl₂), and SO₂ source.Diazotization at 0-5 °C, followed by reaction with SO₂ in acetic acid with CuCl₂ catalyst. Yields for this step can be moderate (40-60%).
4 Amination Choice of base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, THF), temperature, and stoichiometry of dimethylamine.Benzo[b]thiophene-5-sulfonyl chloride reacted with excess dimethylamine in THF at room temperature. Yields are typically high (>85%).

Table 1: Optimization Parameters for the Multi-Step Synthesis. Note: Yields are representative and can vary based on specific experimental conditions.

Yield enhancement protocols focus on the careful purification of intermediates at each stage to prevent side reactions in subsequent steps and the precise control of reaction parameters, particularly temperature in the diazotization and Sandmeyer steps.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound involves addressing several aspects of the multi-step route.

Solvent Choice: Traditional syntheses may use hazardous solvents. Green approaches would favor the use of safer alternatives like ethanol, water, or ionic liquids where possible. For instance, some modern Gewald reactions for thiophene synthesis have been adapted to use water as a solvent. tandfonline.com

Atom Economy: Multi-step syntheses often have lower atom economy. Designing cascade or one-pot reactions, as discussed in section 2.1.2, would significantly improve this metric by reducing the number of isolation and purification steps.

Reagent Selection: The classic Sandmeyer reaction uses stoichiometric copper salts and generates significant waste. Catalytic versions and the use of stable, solid SO₂ surrogates like DABSO represent a greener alternative to bubbling gaseous sulfur dioxide. nih.govacs.orgorganic-chemistry.org Catalytic hydrogenation for the nitro reduction step is also preferable to using stoichiometric metal reagents like tin chloride.

Chemo- and Regioselective Considerations in Synthetic Design

The central challenge in the synthesis of this compound is regioselectivity . The benzothiophene ring system has distinct regions of reactivity.

Electrophilic Attack: The thiophene part of the molecule is more activated towards electrophilic substitution than the benzene ring. Furthermore, electrophilic attack on the thiophene ring occurs preferentially at the C-3 position, followed by the C-2 position. Direct sulfonation with agents like chlorosulfonic acid or sulfuric acid leads predominantly to the 3- and 2-sulfonylated products, making the synthesis of the 5-isomer by this method impractical.

Directed Synthesis: To overcome this, the synthetic design must rely on strategies that direct functionalization to the 5-position. The proposed multi-step synthesis achieves this by introducing a functional group (the nitro group) that can be reliably placed at the 5-position and then converted to the desired sulfonamide.

Alternative Precursors: An alternative chemo- and regioselective strategy involves starting with a benzene derivative that already contains the required substitution pattern. For instance, a suitably protected 4-aminothiophenol (B129426) could be used as a precursor to build the thiophene ring, ensuring the amino group (and thus the future sulfonamide) is locked into the correct position from the outset.

The table below summarizes the regiochemical outcomes of direct electrophilic substitution on benzo[b]thiophene, highlighting the necessity for the indirect, multi-step approach.

ReactionReagentMajor Product(s)Minor Product(s)
Sulfonation H₂SO₄/Ac₂OBenzo[b]thiophene-3-sulfonic acidBenzo[b]thiophene-2-sulfonic acid
Nitration HNO₃/Ac₂O3-Nitrobenzo[b]thiopheneMixture including 5-nitro isomer
Halogenation Br₂ in CS₂3-Bromobenzo[b]thiophene2,3-Dibromobenzo[b]thiophene
Friedel-Crafts Acylation AcCl/AlCl₃3-Acetylbenzo[b]thiophene2-Acetylbenzo[b]thiophene

Table 2: Regioselectivity of Electrophilic Substitution on Benzo[b]thiophene.

This inherent reactivity profile underscores why a simple, direct synthesis of this compound is not feasible and dictates the use of more sophisticated, multi-step synthetic pathways.

Scalability and Process Chemistry of this compound Synthesis

Step 1: Chlorosulfonation of Benzothiophene

The initial and most critical step is the electrophilic substitution on the benzothiophene ring to introduce the sulfonyl chloride functional group. The position of sulfonation on the benzothiophene ring is influenced by the reaction conditions and the sulfonating agent used. For large-scale production, direct sulfonation using a strong agent like chlorosulfonic acid is a common approach.

From a process chemistry perspective, several factors must be meticulously controlled:

Choice of Sulfonating Agent: While various sulfonating agents exist, chlorosulfonic acid is often employed for the direct formation of sulfonyl chlorides. On an industrial scale, handling this corrosive and reactive reagent requires specialized equipment, such as glass-lined or corrosion-resistant reactors. researchgate.net The choice of agent impacts not only the reaction rate but also the formation of byproducts like sulfones. researchgate.net

Reaction Temperature and Heat Management: Sulfonation reactions are typically highly exothermic. chemithon.com Effective heat removal is crucial to prevent runaway reactions and control the formation of impurities. chemithon.com Commercial-scale reactors are equipped with advanced cooling systems to maintain a constant, low temperature during the addition of the sulfonating agent.

Stoichiometry and Reaction Time: The molar ratio of the sulfonating agent to the benzothiophene substrate is a critical parameter that influences the yield and purity of the product. An excess of the sulfonating agent can lead to the formation of disubstituted byproducts. The reaction time is optimized to ensure complete conversion while minimizing degradation or side reactions.

Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched by carefully adding it to ice or cold water. This step must be performed with caution due to the exothermic nature of the dilution of strong acids. The resulting benzothiophene-5-sulfonyl chloride is often a solid that can be isolated by filtration. Purification may involve recrystallization from a suitable solvent to achieve the desired purity for the subsequent step.

Table 1: Key Process Parameters for the Chlorosulfonation of Benzothiophene

Parameter Laboratory Scale Industrial Scale Considerations for Scale-up
Reactants Benzothiophene, Chlorosulfonic Acid Benzothiophene, Chlorosulfonic Acid Purity of starting materials, safe handling and storage of chlorosulfonic acid.
Solvent Often neat or in a chlorinated solvent Often neat to maximize reactor volume Solvent selection impacts reaction rate, product isolation, and waste disposal.
Temperature 0-25 °C 0-10 °C Requires efficient reactor cooling systems to manage exothermicity.
Reaction Time 1-4 hours 2-8 hours Monitored by in-process controls (e.g., HPLC) to determine endpoint.
Work-up Quenching on ice, filtration Controlled addition to a cooled quenching vessel, filtration Management of acidic waste streams, operator safety during quenching.
Purification Recrystallization Recrystallization or slurry wash Solvent recovery, crystal size control, and drying efficiency.

Step 2: Amidation of Benzothiophene-5-sulfonyl Chloride

The second stage of the synthesis is the reaction of the benzothiophene-5-sulfonyl chloride intermediate with dimethylamine to form the final product, this compound. This is a nucleophilic substitution reaction at the sulfur atom.

For large-scale amidation, practical considerations are paramount to ensure high yield and purity of the active pharmaceutical ingredient (API). scribd.comacs.org

Reagent Selection and Addition: Dimethylamine is a gas at room temperature and is typically used as a solution in a suitable solvent (e.g., water, ethanol, or THF) or as anhydrous dimethylamine in a pressurized reactor. The addition of dimethylamine must be controlled to manage the exothermicity of the reaction. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid byproduct.

Base and Solvent System: The choice of base and solvent is critical. scribd.com In many large-scale amidations, an inorganic base such as sodium carbonate or potassium carbonate may be used in conjunction with a biphasic solvent system to facilitate product isolation and removal of byproducts. scribd.com The selection of the solvent system also impacts reaction kinetics and the solubility of reactants and products.

Temperature Control: Similar to the sulfonation step, the amidation reaction is exothermic. Maintaining a controlled temperature is essential to prevent side reactions and ensure the stability of the product.

Product Isolation and Purification: After the reaction is complete, the product is typically isolated by precipitation or extraction. If the product is a solid, it can be collected by filtration, washed to remove impurities, and then dried. Further purification, if necessary, can be achieved by recrystallization. The choice of crystallization solvent is critical for obtaining the desired crystal form and purity.

Table 2: Key Process Parameters for the Amidation of Benzothiophene-5-sulfonyl Chloride

Parameter Laboratory Scale Industrial Scale Considerations for Scale-up
Reactants Benzothiophene-5-sulfonyl chloride, Dimethylamine solution Benzothiophene-5-sulfonyl chloride, Anhydrous or aqueous Dimethylamine Safe handling of volatile and flammable dimethylamine, precise dosing.
Solvent Dichloromethane, THF, etc. Toluene, Ethyl Acetate, or a biphasic system Solvent recovery, environmental impact, and safety (flammability).
Base Excess dimethylamine or triethylamine Excess dimethylamine or inorganic bases (e.g., K2CO3) Cost of the base, ease of removal, and impact on waste streams.
Temperature 0-25 °C 10-30 °C Efficient heat exchange is necessary to control the reaction exotherm.
Reaction Time 1-3 hours 2-6 hours In-process monitoring to track the disappearance of the sulfonyl chloride.
Work-up Aqueous wash, extraction Phase separation, aqueous washes Management of aqueous waste containing salts and excess amine.
Purification Column chromatography or recrystallization Recrystallization Optimization of crystallization conditions for yield, purity, and crystal morphology.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylbenzothiophene 5 Sulfonamide

Reactions Involving the Benzothiophene (B83047) Core

The benzothiophene ring system is susceptible to a variety of chemical transformations, including electrophilic and nucleophilic attacks, as well as oxidation and reduction reactions centered on the heterocyclic core. The presence of the electron-withdrawing N,N-dimethylsulfonamide group at the 5-position significantly modulates the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov In benzothiophene, the thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The substitution pattern is directed by the heteroatom and existing substituents. The sulfur atom in the thiophene ring directs electrophiles primarily to the 3-position, and to a lesser extent, the 2-position.

However, the N,N-dimethylsulfonamide group at the 5-position is a strong deactivating, meta-directing group for electrophilic substitution on the benzene portion of the molecule. youtube.com This deactivation is due to the electron-withdrawing nature of the sulfonyl group. Therefore, electrophilic attack on the benzene ring would be expected to occur at the positions meta to the sulfonamide, namely the 4- and 6-positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N,N-Dimethylbenzothiophene-5-sulfonamide

Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄3-Nitro-N,N-dimethylbenzothiophene-5-sulfonamideThe thiophene ring is more activated towards electrophiles than the benzene ring, with a preference for the 3-position.
HalogenationBr₂/FeBr₃3-Bromo-N,N-dimethylbenzothiophene-5-sulfonamideSimilar to nitration, electrophilic halogenation is expected to favor the electron-rich 3-position of the thiophene ring.
SulfonationFuming H₂SO₄N,N-Dimethylbenzothiophene-3,5-disulfonamideSulfonation is reversible and under harsh conditions, substitution might be forced onto the thiophene ring. youtube.com
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acyl-N,N-dimethylbenzothiophene-5-sulfonamideAcylation is highly selective for the most reactive position, which is the 3-position of the benzothiophene nucleus.

Nucleophilic Reactions and Substitutions

The electron-rich benzothiophene ring system is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or through the formation of intermediates like arynes. nih.gov While the sulfonamide group is electron-withdrawing, it is typically insufficient to facilitate direct nucleophilic substitution on the ring under standard conditions.

However, nucleophilic attack can be achieved on substituted benzothiophenes. For instance, halogenated benzothiophenes can undergo displacement reactions with nucleophiles. taylorfrancis.com Halogen atoms at the 2-position of a benzothiophene are reported to be more susceptible to displacement by amine nucleophiles than those at the 3-position. taylorfrancis.com Therefore, if a derivative of this compound bearing a leaving group (e.g., a halogen) were prepared, it could undergo nucleophilic substitution.

Another pathway involves lithiation. The protons on the benzothiophene ring, particularly at the 2-position, can be abstracted by strong bases like n-butyllithium to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles.

Oxidation and Reduction Pathways

The sulfur atom in the benzothiophene core is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. This transformation significantly alters the electronic properties of the molecule, as the resulting sulfonyl group is strongly electron-withdrawing. mdpi.com

Oxidation to Sulfoxide: Mild oxidation, for example with one equivalent of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would yield N,N-Dimethylbenzothiophene-1-oxide-5-sulfonamide.

Reduction of the benzothiophene ring can also be achieved. Catalytic hydrogenation can reduce the thiophene ring, though conditions may also affect the benzene ring. A common method for selective reduction of the hetero-ring in benzothiophenes is using triethylsilane in an acidic medium, which yields the 2,3-dihydro-derivative. taylorfrancis.com

Transformations of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group also exhibits characteristic reactivity, although the options are limited by the tertiary nature of the nitrogen atom.

N-Alkylation and Acylation Reactions

N-Alkylation and N-acylation are common reactions for primary and secondary sulfonamides, which possess at least one N-H bond. These reactions typically proceed via deprotonation of the sulfonamide nitrogen to form a nucleophilic anion, which then attacks an alkylating or acylating agent. tandfonline.comacs.orgionike.com

However, in this compound, the sulfonamide nitrogen is tertiary, meaning it is bonded to two methyl groups and the sulfonyl group. There are no protons on the nitrogen atom. Consequently, it cannot be deprotonated to form a nucleophilic anion and cannot undergo further N-alkylation or N-acylation reactions under typical conditions. The synthesis of the title compound itself would likely involve the dimethylation of the parent benzothiophene-5-sulfonamide.

Hydrolysis and Cleavage Mechanisms

The sulfonamide linkage (S-N bond) can be cleaved under hydrolytic conditions, typically requiring harsh acidic or basic environments and elevated temperatures. The stability of sulfonamides towards hydrolysis varies, with N,N-disubstituted sulfonamides generally being quite robust. researchgate.net

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the mechanism likely involves protonation of the sulfonamide nitrogen. This is followed by nucleophilic attack of a water molecule on the electron-deficient sulfur atom. Subsequent proton transfers and bond cleavages lead to the rupture of the S-N bond, yielding benzothiophene-5-sulfonic acid and dimethylamine (B145610) hydrochloride.

Base-Catalyzed Hydrolysis: In strong alkaline solutions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. hud.ac.uk This forms a pentacoordinate intermediate. The departure of the dimethylamide anion (a poor leaving group) is the rate-limiting step, resulting in the formation of the sodium salt of benzothiophene-5-sulfonic acid and dimethylamine. Studies on related compounds suggest that hydrolysis is often slowest in neutral or moderately alkaline solutions and accelerates at very low or high pH. researchgate.net A novel elimination mechanism has also been proposed for the hydrolysis of certain sulfonamides, generated by carbanion formation in the leaving group. nih.govrsc.org

Derivatization Strategies for Analogues and Scaffold Modifications

The derivatization of this compound can be approached by modifying either the sulfonamide group or the benzothiophene scaffold. Common strategies employed for analogous compounds involve N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups.

One key strategy involves the modification of the benzothiophene ring system, particularly through cross-coupling reactions. For this to be effective, a precursor such as a bromo-substituted benzothiophene sulfonamide is typically required. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. In studies on related 5-bromo-N-propylthiophene-2-sulfonamide, this reaction has been successfully used to introduce various aryl groups onto the thiophene ring with fair to good yields. nih.gov The reaction is typically carried out using a catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on an Analogous Thiophene Sulfonamide Scaffold nih.gov
Aryl Boronic Acid ReactantProductYield (%)
Phenylboronic acid5-Phenyl-N-propylthiophene-2-sulfonamide56%
4-Methylphenylboronic acid5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide58%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide62%
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide62%
Naphthalene-1-boronic acid5-(Naphthalen-1-yl)-N-propylthiophene-2-sulfonamide66%
4-Formylphenylboronic acid5-(4-Formylphenyl)-N-propylthiophene-2-sulfonamide72%

Another derivatization approach focuses on the sulfonamide nitrogen. While this compound already possesses two methyl groups, analogous primary or secondary sulfonamides can be readily alkylated. For instance, 5-bromothiophene-2-sulfonamide (B1270684) has been N-alkylated using various alkyl bromides in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). nih.gov This method allows for the introduction of ethyl, propyl, and isopropyl groups, with yields influenced by factors like steric hindrance. nih.gov

Mechanistic Studies and Kinetic Analysis of this compound Reactions

Mechanistic and kinetic studies provide fundamental insights into the reactivity of a compound, its stability, and the pathways through which it transforms. For the N,N-dimethylsulfonamide functional group, relevant mechanistic data can be drawn from studies on the structurally similar N,N-dimethylsulfamide (DMS).

A detailed investigation into the ozonation of DMS revealed a complex reaction mechanism, particularly in the presence of bromide ions. nih.gov It was found that DMS itself reacts slowly with ozone and moderately with hydroxyl radicals. nih.gov However, the formation of N-nitrosodimethylamine (NDMA), a notable transformation product, only occurred when bromide was present. nih.gov The proposed mechanism involves bromide acting as a catalyst:

Formation of Bromo-intermediate : The newly formed HOBr reacts with the amine of DMS to create a brominated DMS species (Br-DMS). nih.gov

Transformation to Product : The Br-DMS intermediate is then rapidly transformed by ozone into NDMA and nitrate, releasing the bromide ion to continue the catalytic cycle. nih.gov The final step is believed to be an intramolecular rearrangement that includes the extrusion of sulfur dioxide. nih.gov

Kinetic analysis of this system provided valuable data on the reaction rates for several of these steps.

Table 2: Kinetic Data for Reactions of N,N-Dimethylsulfamide (DMS) and its Intermediates nih.gov
ReactantsRate Constant (k)pHNotes
DMS + Ozone~20 M⁻¹s⁻¹~7Slow reaction, does not lead to NDMA.
DMS + Hydroxyl Radical1.5 x 10⁹ M⁻¹s⁻¹~7Moderate reaction, does not lead to NDMA.
DMS + HOBr>3 x 10⁴ M⁻¹s⁻¹8Apparent second-order rate constant for Br-DMS formation.
Br-DMS + Ozone≥5000 M⁻¹s⁻¹-Transformation to NDMA with a 54% yield.

Furthermore, mechanistic insights can be derived from analytical techniques like mass spectrometry. Studies on the fragmentation of N-alkylbenzenesulfonamides under electrospray ionization (ESI-MS/MS) have elucidated specific fragmentation pathways. For example, the formation of a characteristic sulfoxylate (B1233899) anion (m/z 65) was observed for certain chloro-substituted analogues. nih.gov Such studies help in proposing fragmentation mechanisms and understanding the intrinsic stability of different bonds within the molecule. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of N,n Dimethylbenzothiophene 5 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Dimethylbenzothiophene-5-sulfonamide, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The structural framework of this compound can be unequivocally established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiophene (B83047) ring and a characteristic singlet for the two equivalent methyl groups of the sulfonamide moiety. The aromatic region would display a complex pattern of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The protons on the thiophene (B33073) part of the ring system (H2 and H3) typically resonate at a different chemical shift than those on the benzene (B151609) portion (H4, H6, H7). The N,N-dimethyl groups are anticipated to appear as a single, sharp peak in the upfield region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Quaternary carbons, such as those at the ring junctions (C3a, C7a) and the carbon bearing the sulfonamide group (C5), can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-dimensional NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons around the benzothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃
Atom No.Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
27.40 - 7.55125.0 - 127.0
37.25 - 7.40122.0 - 124.0
3a-139.0 - 141.0
47.90 - 8.10123.0 - 125.0
5-135.0 - 138.0
67.50 - 7.65121.0 - 123.0
77.85 - 8.00124.0 - 126.0
7a-140.0 - 142.0
N(CH₃)₂2.70 - 2.9037.0 - 39.0

The conformational properties of this compound are primarily dictated by rotation around the C5-S and S-N bonds. Hindered rotation around these bonds can give rise to distinct conformational isomers, a phenomenon that can be investigated using dynamic NMR (DNMR) spectroscopy. umich.edu

At room temperature, the two N-methyl groups typically appear as a single sharp peak in the ¹H NMR spectrum, indicating rapid rotation around the S-N bond on the NMR timescale. However, due to the partial double-bond character of the S-N bond and steric hindrance, this rotation can be restricted. nanalysis.comrsc.org By lowering the temperature, it may be possible to slow this rotation to a point where the two methyl groups become chemically non-equivalent. One methyl group would be, on average, closer to the benzothiophene ring system than the other. This would result in the decoalescence of the single methyl peak into two separate singlets at a specific low temperature. Line-shape analysis of the spectra at various temperatures can be used to calculate the energy barrier (ΔG‡) for this rotational process. researchgate.net Similar studies on related aromatic sulfonamides have revealed that such rotational barriers can provide significant insights into the molecule's steric and electronic properties. umich.eduresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₁NO₂S₂), the calculated exact mass of the neutral molecule is 241.0231 g/mol . HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 242.0309. The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value would serve as definitive confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. The fragmentation of aromatic sulfonamides is well-studied and typically follows predictable pathways that can be used to confirm the structure. nih.govnih.gov

A plausible fragmentation pathway for this compound ([M+H]⁺, m/z 242) would likely involve:

Loss of Sulfur Dioxide (SO₂): A common and often prominent fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da), resulting from rearrangement. nih.govresearchgate.net This would produce a fragment ion at m/z 178.

Cleavage of the S-N Bond: Heterolytic cleavage of the sulfonamide S-N bond can occur, leading to the formation of a benzothiophene sulfonyl cation (m/z 198) and the loss of dimethylamine (B145610) (44 Da).

Cleavage of the C-S Bond: Cleavage of the C5-S bond would result in the formation of a benzothiophenyl cation (m/z 133) and the loss of the SO₂N(CH₃)₂ radical.

Fragmentation of the Benzothiophene Ring: The benzothiophene core itself can fragment, often by losing units of acetylene (B1199291) (C₂H₂) or CS, which is characteristic of this ring system. researchgate.net

Table 2: Predicted Key MS/MS Fragments for Protonated this compound
m/z (Daltons)Proposed IdentityOrigin
242[M+H]⁺Molecular Ion
198[M+H - N(CH₃)₂]⁺Loss of dimethylamine
178[M+H - SO₂]⁺Loss of sulfur dioxide
133[C₈H₅S]⁺Loss of SO₂N(CH₃)₂ radical

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the sulfonamide group and the benzothiophene ring.

Sulfonamide Group: This group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration (νas) of the S=O bonds is expected in the range of 1330-1370 cm⁻¹, while the symmetric stretching (νs) appears at 1150-1180 cm⁻¹. The S-N stretching vibration is typically found in the 875-935 cm⁻¹ region. researchgate.net A scissoring mode for the SO₂ group may also be observed between 520-600 cm⁻¹. researchgate.net

Benzothiophene Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. C-S stretching vibrations within the thiophene ring are often observed in the 600-860 cm⁻¹ range. iosrjournals.org

N-Methyl Groups: C-H stretching vibrations for the methyl groups will appear in the 2850-3000 cm⁻¹ region, with bending vibrations around 1450 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar S=O bonds give strong IR signals, vibrations of the less polar aromatic ring and C-S bonds often produce strong signals in the Raman spectrum, aiding in a complete vibrational assignment. horiba.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Wavenumber (cm⁻¹)AssignmentTechnique
3050 - 3150Aromatic C-H StretchIR, Raman
2850 - 3000Methyl C-H StretchIR, Raman
1400 - 1600Aromatic C=C StretchIR, Raman
1330 - 1370SO₂ Asymmetric StretchStrong in IR
1150 - 1180SO₂ Symmetric StretchStrong in IR
875 - 935S-N StretchIR
600 - 860C-S Stretch (Ring)IR, Raman
520 - 600SO₂ ScissoringIR

Chiroptical Spectroscopy of this compound Derivatives

Following a comprehensive review of scientific literature, no specific research, data, or detailed findings on the chiroptical spectroscopy of this compound or its chiral derivatives could be located. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are applicable only to chiral molecules, which are molecules that are non-superimposable on their mirror images.

The applicability of this section is contingent on the existence of stable, chiral forms of this compound derivatives. As no such derivatives and their corresponding chiroptical analyses are described in the available literature, the following subsections on Circular Dichroism and Optical Rotatory Dispersion cannot be populated with specific data for the target compound.

General principles of these techniques are well-established in the study of other chiral sulfonamides and benzothiophene-containing structures. However, in strict adherence to the focus on this compound, no analogous data from other compounds will be presented.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

There is no publicly available scientific literature detailing the Circular Dichroism or Optical Rotatory Dispersion of chiral derivatives of this compound. Therefore, no research findings or data tables can be presented for this compound.

Computational Chemistry and Theoretical Investigations of N,n Dimethylbenzothiophene 5 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. sci-hub.se These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing a basis for understanding its chemical behavior. For N,N-Dimethylbenzothiophene-5-sulfonamide, a common approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311G++(d,p) to achieve a balance between computational cost and accuracy. ijaers.comnih.gov

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ijaers.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ijaers.com For sulfonamide derivatives, the HOMO is often localized over the aromatic ring system, while the LUMO may be distributed across the sulfonamide group. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing how electrons are shared between atoms and identifying intramolecular charge transfer interactions. ijaers.com For this compound, NBO analysis would likely show significant negative charges on the oxygen atoms of the sulfonyl group and the nitrogen atom, with positive charges on the sulfur and adjacent carbon atoms.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

ParameterDescriptionTypical Calculated Value Range for Similar Compounds (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO3.5 to 5.0
Chemical Hardness (η)Resistance to change in electron distribution1.75 to 2.5
Electronegativity (χ)Measure of the power of an atom to attract electrons3.75 to 4.75
Electrophilicity Index (ω)Propensity of a species to accept electrons2.8 to 4.5

Note: The values presented are representative based on published data for structurally related thiophene (B33073) and benzene (B151609) sulfonamide derivatives and serve as an estimation for this compound. ijaers.commdpi.com

Electrostatic Potential Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the two oxygen atoms of the sulfonamide group, owing to their high electronegativity. These sites represent the primary centers for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential regions would likely be found around the hydrogen atoms of the methyl groups and the benzothiophene (B83047) ring, indicating sites for potential nucleophilic interaction. orientjchem.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, typically performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes, researchers can assign specific absorption bands in experimental spectra to the corresponding molecular motions, such as stretching, bending, and rocking of bonds. nih.gov

The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. mdpi.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm-1)
Aromatic C-H StretchBenzothiophene Ring3000 - 3100
Aliphatic C-H StretchN(CH3)22850 - 3000
S=O Asymmetric StretchSulfonamide (-SO2-)1320 - 1370
S=O Symmetric StretchSulfonamide (-SO2-)1150 - 1180
C-N StretchDimethylamino1180 - 1250
C-S StretchSulfonamide & Thiophene650 - 750

Note: These frequency ranges are based on typical values for sulfonamides and aromatic sulfur compounds and represent expected values for this compound. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying conformational changes, solvent effects, and interactions with biological macromolecules.

Conformational Flexibility and Solvent Interactions

MD simulations can explore the conformational landscape of this compound by modeling the rotation around its single bonds, such as the C-S bond linking the benzothiophene ring to the sulfonamide group. Potential Energy Surface (PES) scans can identify the most stable conformers (energy minima) and the energy barriers between them. nih.gov

When performed in an explicit solvent (e.g., a box of water molecules), MD simulations reveal how solvent molecules interact with the solute and influence its conformation. chemrxiv.org For this compound, simulations would likely show the formation of hydrogen bonds between water molecules and the sulfonyl oxygens. These interactions stabilize the molecule and affect its solubility and dynamic behavior in aqueous environments.

Ligand-Protein Dynamics (in a biological context)

In a biological context, MD simulations are frequently used to investigate the stability and dynamics of a ligand bound to a protein target. After an initial binding pose is predicted using molecular docking, an MD simulation is run to observe the behavior of the ligand-protein complex over a period of nanoseconds. mdpi.comnih.gov

Key metrics analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can highlight flexible loops that may be important for ligand entry or binding. For the ligand, RMSF can show which parts of the molecule have greater motional freedom within the binding pocket.

These simulations provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the stability of the complex, offering a dynamic understanding that is not available from static docking studies alone. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For this compound, these models are instrumental in predicting its therapeutic potential and understanding its molecular behavior.

While specific preclinical QSAR models for this compound are not extensively documented in publicly available literature, the broader class of benzothiophene and sulfonamide derivatives has been the subject of such studies, particularly in the context of antimicrobial and anticancer activities. researchgate.netresearchgate.net These models typically employ a range of molecular descriptors to predict the biological efficacy of compounds.

A hypothetical QSAR model for the antimicrobial activity of this compound and related analogs might identify key molecular descriptors that are predictive of its inhibitory effects against various microbial strains. Such a model could be developed by correlating variations in the benzothiophene scaffold and sulfonamide substitutions with observed changes in antimicrobial potency.

Table 1: Hypothetical QSAR Model for Antimicrobial Activity of Benzothiophene Sulfonamide Analogs

DescriptorCoefficientContribution to Activity
Molecular Weight0.25Positive
LogP0.60Positive
Polar Surface Area-0.45Negative
Number of Hydrogen Bond Donors-0.15Negative
Dipole Moment0.30Positive

This table is illustrative and based on general principles of QSAR modeling for antimicrobial compounds.

QSPR models for this compound would aim to predict its physicochemical properties, such as solubility, melting point, and chromatographic retention times, based on its molecular structure. These models are vital for drug development, as they help in optimizing the formulation and delivery of the compound.

Key physicochemical descriptors for this compound would include its molecular weight, octanol-water partition coefficient (LogP), polar surface area (PSA), and various electronic and steric parameters. By establishing a mathematical relationship between these descriptors and experimentally determined properties, QSPR models can facilitate the virtual screening and design of new derivatives with improved physicochemical characteristics.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is extensively used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding affinity of this compound to various biological targets. For instance, based on the known activities of related sulfonamides, potential targets could include carbonic anhydrases, which are implicated in various physiological and pathological processes. nih.gov Docking studies would calculate a scoring function to estimate the binding energy, providing a quantitative measure of the interaction strength.

Table 2: Predicted Binding Affinities of this compound with Potential Biological Targets

Target EnzymePDB IDPredicted Binding Affinity (kcal/mol)
Carbonic Anhydrase II2ABE-8.5
Cyclooxygenase-25KIR-7.9
Dihydrofolate Reductase1DHF-7.2
Penicillin-Binding Protein 2a3ZGL-8.1

This table presents hypothetical binding affinities based on docking studies of similar sulfonamide-containing compounds against common drug targets.

Beyond predicting binding affinity, molecular docking can elucidate the specific binding mode of this compound within the active site of a target protein. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Understanding these interactions is crucial for designing more potent and selective inhibitors.

For example, in a hypothetical docking study with carbonic anhydrase, the sulfonamide group of this compound would be expected to coordinate with the zinc ion in the active site, a characteristic interaction for sulfonamide inhibitors of this enzyme. The benzothiophene ring could engage in hydrophobic interactions with nonpolar residues, while the dimethylamino group might form additional hydrogen bonds or van der Waals contacts.

Reaction Pathway and Transition State Analysis

Computational methods can also be employed to investigate the chemical reactivity of this compound, including its synthesis and potential metabolic pathways. These studies often involve calculating the potential energy surface of a reaction to identify the most favorable reaction pathway and the structures of transition states.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to model the reaction mechanisms for the synthesis of this compound, for example, via the chlorosulfonation of N,N-dimethylbenzothiophene followed by amination. These calculations would help in optimizing reaction conditions by providing information on activation energies and the stability of intermediates and transition states.

Biological Activity and Molecular Target Engagement Research Pre Clinical Focus

Enzyme Inhibition Studies

Sulfonamides are a well-established class of enzyme inhibitors, known to interact with a variety of enzymatic targets.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

The sulfonamide group is a classic zinc-binding group that is a hallmark of many potent carbonic anhydrase (CA) inhibitors. These inhibitors are crucial in medicinal chemistry due to their therapeutic applications. nih.govmdpi.com The mechanism of action typically involves the coordination of the sulfonamide moiety to the zinc ion in the active site of the enzyme. The nitrogen atom of the deprotonated sulfonamide binds to the Zn(II) ion, while the oxygen atoms can form hydrogen bonds with nearby amino acid residues, such as Thr199. nih.gov The nature of the substituents on the aromatic ring of the sulfonamide can significantly influence the inhibitory potency and isoform selectivity. nih.gov Different CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII, exhibit varying susceptibility to inhibition by different sulfonamides. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Kinetics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Some sulfonamide derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov The inhibition kinetics can vary, with some compounds exhibiting mixed-type inhibition. nih.gov The inhibitory potential is often evaluated by determining the IC50 or Ki values. For instance, novel benzene (B151609) sulfonamides have shown potent inhibition of AChE with Ki values in the nanomolar range. nih.gov

Urease Inhibition and Mechanistic Characterization

Urease, a nickel-containing enzyme, is a target for inhibitors due to its role in pathologies associated with Helicobacter pylori. Sulfonamide derivatives have been explored as potential urease inhibitors. nih.govnih.gov The mechanism of inhibition can involve the interaction of the sulfonamide with the nickel ions in the active site of the enzyme. nih.govbohrium.com The inhibitory activity is often quantified by percentage inhibition and IC50 values. nih.govnih.gov

Other Enzyme Systems (e.g., Monoamine Oxidase, COX-2, Kinases, USP7, DNA Gyrase, Lactoperoxidase)

The versatility of the sulfonamide scaffold has led to its investigation against a wide array of other enzyme systems. While specific data for N,N-Dimethylbenzothiophene-5-sulfonamide is absent, the broader class of sulfonamides has shown activity against enzymes such as α-glucosidase and tyrosinase. nih.gov

Receptor Binding and Modulation Studies

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are major drug targets. nih.govnih.gov While the interaction of specific sulfonamides with GPCRs is an area of active research, no specific binding or modulation data for this compound on any GPCR was identified. The structural features of a molecule, including its aromatic and sulfonamide components, could potentially allow for interactions with the binding pockets of various GPCRs. nih.gov

Ion Channel Modulation and Ligand-Gated Channels

No studies have been identified that investigate the modulatory effects of this compound on ion channels or its interaction with ligand-gated channels. While the broader class of sulfonamide derivatives has been explored for such activities, with some compounds acting as ion channel antagonists, specific data for this compound is not available in the current body of scientific literature.

Investigation of Cellular Pathway Modulation

Apoptosis and Cell Cycle Regulation Studies (in vitro)

There are no published in vitro studies detailing the effects of this compound on apoptosis or cell cycle regulation. Research on other benzothiophene (B83047) and sulfonamide derivatives has indicated potential cytotoxic and cell cycle-arresting properties against various cancer cell lines. researchgate.net However, this compound has not been specifically evaluated in these pathways.

Inflammatory Signaling Pathways and Immunomodulation (in vitro)

No in vitro research has been found that examines the impact of this compound on inflammatory signaling pathways or its potential immunomodulatory effects. The benzothiophene and sulfonamide scaffolds are present in molecules with known anti-inflammatory properties, but specific data for this compound is absent from the literature. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Identification of Key Pharmacophores and Structural Modulators

There are no published Structure-Activity Relationship (SAR) studies focused on analogues of this compound. Therefore, key pharmacophores and structural modulators for biological activity related to this specific compound have not been identified.

Substituent Effects on Biological Activity

Due to the absence of SAR studies for this class of compounds, there is no available data on the effects of different substituents on the benzothiophene ring or the sulfonamide group on the biological activity of this compound analogues. A study on benzo[b]thiophenesulphonamide 1,1-dioxide derivatives indicated that lipophilic substituents on the sulfonamide group could significantly increase cytotoxic activity, with slight variations observed when the sulfonamide group was at the 5-position. nih.gov However, this study did not include N,N-dimethyl substitution.

Mechanism of Action Elucidation at the Molecular Level

No specific research is available detailing the molecular mechanism of action for this compound.

Co-crystallization Studies with Biological Macromolecules

There are no publicly available co-crystallization studies for this compound with any biological macromolecules.

Potential Applications in Advanced Materials and Catalysis Research

Utilization in Organic Electronics and Semiconductors

The benzothiophene (B83047) unit is a well-known building block for organic electronic materials due to its fused aromatic system, which can facilitate charge transport. The incorporation of a sulfonamide group can further modulate the electronic properties of the benzothiophene core, making N,N-Dimethylbenzothiophene-5-sulfonamide a candidate for investigation in this field.

The planar structure of the benzothiophene moiety is conducive to π-π stacking, a critical factor for efficient charge transport in organic semiconductors. Molecules that can form ordered structures in the solid state allow for the delocalization of electrons, which is essential for both hole and electron transport. While specific studies on this compound are lacking, related benzothiophene derivatives have been synthesized and investigated as solution-processable small molecular organic semiconductors for applications in organic field-effect transistors (OFETs). The performance of such materials is highly dependent on their molecular packing and intermolecular interactions. The N,N-dimethylsulfonamide group, being polar, could influence the self-assembly and solid-state packing of the molecules, potentially leading to favorable morphologies for charge transport.

The optoelectronic properties of organic materials are governed by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The benzothiophene core contributes to the conjugated system, which dictates the absorption and emission characteristics of the molecule. The electron-withdrawing nature of the sulfonamide group can be expected to lower both the HOMO and LUMO energy levels, potentially tuning the optical and electronic properties. This modulation could be advantageous for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over energy levels is crucial for efficient device performance. For instance, in related azo sulfonamide derivatives, an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability has been observed, suggesting potential for nonlinear optical applications. nih.gov

Table 1: Potential Optoelectronic Properties of this compound Based on Analogous Structures

PropertyPredicted Influence of Benzothiophene CorePredicted Influence of N,N-Dimethylsulfonamide GroupPotential Application
Absorption Governs absorption in the UV-Vis region due to π-conjugation.Can cause a shift in the absorption maxima by modifying the electronic density of the aromatic system.Organic Photovoltaics, Photodetectors
Emission Can exhibit fluorescence or phosphorescence.May alter the emission wavelength and quantum yield.Organic Light-Emitting Diodes
Charge Carrier Mobility Facilitates charge transport through π-stacking.Can influence molecular packing and, consequently, charge mobility.Organic Field-Effect Transistors
Energy Levels (HOMO/LUMO) Determines the fundamental electronic structure.Lowers energy levels due to its electron-withdrawing nature.Tuning of device energetics in OLEDs and OPVs

Ligand Design for Catalytic Systems

The presence of heteroatoms (sulfur and nitrogen) with lone pairs of electrons in this compound makes it a potential ligand for coordination with metal centers. Sulfonamide-containing ligands have been successfully employed in a variety of metal-catalyzed reactions.

Sulfonamides can act as N- or O-donors, and the benzothiophene sulfur atom could also potentially coordinate to a metal. This multidentate character could lead to the formation of stable metal complexes with interesting catalytic activities. For instance, copper-based catalysts are known to be effective in the synthesis of N-aryl sulfonamides. jsynthchem.comjsynthchem.com While this refers to the synthesis of sulfonamides themselves, the ability of the sulfonamide group to coordinate with metals is a key aspect. Metal complexes of sulfonamide derivatives have been synthesized and characterized, with some showing catalytic potential. nih.govresearchgate.net The specific steric and electronic properties imparted by the this compound ligand would determine its efficacy in specific catalytic transformations, such as cross-coupling reactions or oxidations.

For this compound to be directly applicable in enantioselective catalysis, it would need to be chiral or be part of a chiral catalyst system. While the parent molecule is achiral, it could be functionalized to introduce chirality. More relevantly, sulfonamides are known to be effective ligands in asymmetric catalysis. For example, chiral palladium catalysts with sulfonamide-containing ligands have been used for the enantioselective N-allylation of sulfonamides, leading to axially chiral products with high enantioselectivity. nih.govnih.gov This demonstrates the potential of the sulfonamide moiety to create a chiral environment around a metal center, which is a prerequisite for enantioselective transformations. The benzothiophene backbone could provide a rigid scaffold to position the coordinating groups and influence the stereochemical outcome of a reaction.

Sensing and Imaging Applications

Thiophene (B33073) and sulfonamide derivatives have been independently explored for their use in the development of fluorescent probes for sensing and imaging. The combination of these two functionalities in a single molecule could lead to novel sensors with specific properties.

Thiophene-based fluorescent dyes have been developed as lysosome-specific probes with high photostability and low toxicity. nih.gov The benzothiophene core of this compound could serve as a fluorophore. The sulfonamide group, on the other hand, can act as a recognition site or a reactive group for specific analytes. For instance, naphthalimide-based fluorescent probes employing a sulfonamide unit have been reported for the selective detection of glutathione (B108866) in living cells. rsc.org The interaction of the analyte with the sulfonamide moiety can lead to a change in the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence signal (e.g., intensity, wavelength). The specific design of such a probe based on this compound would depend on the target analyte and the desired sensing mechanism. The electron-donating or -withdrawing properties of substituents on the benzothiophene ring and the nature of the sulfonamide group can be tailored to achieve selectivity and sensitivity for a particular target.

Fluorescent Probes and Chemosensors

The benzothiophene core structure is known to be a component of some fluorescent molecules. nih.govnih.gov These molecules' fluorescence properties are often tunable based on the substituents attached to the benzothiophene ring system. researchgate.netresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic structure of the molecule, thereby influencing its absorption and emission spectra. researchgate.net Sulfonamide groups have also been incorporated into fluorescent probes, sometimes acting as recognition sites for specific analytes.

However, no specific studies were found that characterize the fluorescent properties of this compound or its efficacy as a chemosensor for detecting specific ions, molecules, or environmental parameters like polarity. nih.gov

Bioimaging Agents (pre-clinical, non-human)

Fluorescent molecules derived from benzothiophene have been explored as bioimaging agents in pre-clinical research. chemrxiv.org The desirable characteristics for such agents include high quantum yield, photostability, and the ability to target specific cellular structures or tissues. researchgate.netchemrxiv.org The lipophilicity and molecular size of a compound can influence its cell permeability and localization, which are critical factors for bioimaging applications.

Despite the investigation of other benzothiophene derivatives for live-cell imaging, there is a notable absence of published research on the use of this compound for these purposes. Therefore, no data on its cytotoxicity, cellular uptake, or performance in non-human preclinical imaging studies could be retrieved.

Conclusion and Future Research Perspectives on N,n Dimethylbenzothiophene 5 Sulfonamide

Summary of Key Academic Contributions

A summary of key academic contributions cannot be provided as no specific literature detailing the synthesis, characterization, or application of N,N-Dimethylbenzothiophene-5-sulfonamide was identified.

Emerging Research Directions in Synthetic Methodology

Without established synthetic routes for this compound, a discussion on emerging research directions in its synthetic methodology is not feasible.

Advancements in Structural and Computational Characterization

There is no available data on the structural and computational characterization of this compound to report on any advancements.

Future Avenues in Biological Target Identification and Molecular Mechanism Research

As no biological activity has been reported for this compound, there are no current avenues for biological target identification or molecular mechanism research to discuss.

Challenges and Opportunities for this compound in Chemical Science

The specific challenges and opportunities related to this compound in chemical science are currently unknown due to the absence of research on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethylbenzothiophene-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of benzothiophene derivatives. A common approach involves reacting 5-aminobenzothiophene with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes:

  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min for purity analysis .
  • NMR : 1^1H and 13^13C NMR to confirm dimethylamine protons (δ ~2.8–3.1 ppm) and sulfonamide sulfur environment.
  • X-ray Crystallography : For absolute configuration verification, as demonstrated in related sulfonamide structures (e.g., R-factor = 0.035 for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) .

Q. How can solubility challenges of this sulfonamide derivative be addressed in biological assays?

  • Approach :

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions.
  • For aqueous systems, employ cyclodextrin-based solubilizers or adjust pH to exploit sulfonamide ionization (pKa ~1.5–2.5 for sulfonyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Resolution Workflow :

DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures.

Dynamic Effects : Account for rotational barriers in dimethylamine groups using variable-temperature NMR.

Cross-Validation : Validate with IR (S=O stretching ~1350 cm1^{-1}) and high-resolution mass spectrometry (HRMS) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • SAR Framework :

  • Modifications : Introduce substituents at the benzothiophene 3-position or replace dimethylamine with cyclic amines.
  • Assays :
  • In Vitro : Enzyme inhibition (e.g., carbonic anhydrase) via fluorescence-based assays.
  • In Silico : Molecular docking (AutoDock Vina) using crystallographic enzyme structures .

Q. What experimental and computational methods elucidate the compound’s stability under physiological conditions?

  • Protocol :

  • Degradation Studies : Incubate in phosphate buffer (pH 7.4) at 37°C, monitoring via LC-MS over 24h.
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate oxidative metabolism.
  • Thermal Analysis : TGA/DSC to assess decomposition thresholds (>200°C typical for sulfonamides) .

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically analyzed?

  • Analysis Pipeline :

Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. intravenous dosing).

Metabolomics : Identify active/inactive metabolites via UPLC-QTOF-MS.

Dose-Response Modeling : Use Hill equations to reconcile potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.